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Compound of Interest

Compound Name: WY-135

Cat. No.: B15575157 Get Quote

An In-depth Technical Guide to the Core of WY-135

For Researchers, Scientists, and Drug Development Professionals

Abstract
WY-135 is a novel, potent, and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK)

and ROS1 tyrosine kinase. This technical guide provides a comprehensive overview of the core

chemical and biological characteristics of WY-135 based on available scientific literature. It is

designed to serve as a foundational resource for researchers and drug development

professionals interested in the therapeutic potential of this compound. The guide details the

chemical properties, mechanism of action, in vitro biological activity, and relevant experimental

methodologies. Additionally, it visualizes the key signaling pathways affected by WY-135 and a

general experimental workflow for its characterization. It is important to note that as of the latest

literature search, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data for WY-
135 are not publicly available.

Chemical Profile
WY-135 is a synthetic small molecule belonging to the 2,4-diarylaminopyrimidine class of

compounds. Its chemical structure and properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-chloro-N4-(2-

(isopropylsulfonyl)phenyl)-N2-

(2-methoxy-4-(4-((4-

methylpiperazin-1-

yl)methyl)-1H-1,2,3-triazol-1-

yl)phenyl)pyrimidine-2,4-

diamine

Chemical Formula C28H34ClN9O3S

Molecular Weight 612.15 g/mol

CAS Number 2163060-83-9

Appearance Not specified in literature

Solubility Not specified in literature

SMILES

CC(C)S(=O)

(=O)c1ccccc1Nc2nc(nc(Cl)c2)

Nc3cc(c(OC)cc3)n4cc(cn4)CN

5CCN(C)CC5

Mechanism of Action
WY-135 functions as an ATP-competitive inhibitor of the ALK and ROS1 receptor tyrosine

kinases. In various cancers, chromosomal rearrangements can lead to the formation of fusion

proteins involving ALK or ROS1, resulting in their constitutive activation.[1][2] This aberrant

signaling drives oncogenesis by promoting cell proliferation and survival through downstream

pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3] WY-135 binds to the ATP-

binding pocket of the ALK and ROS1 kinase domains, thereby blocking their

autophosphorylation and the subsequent activation of downstream signaling cascades. This

inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer

cells harboring these genetic alterations.
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Caption: Simplified signaling pathway of WY-135 action.
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In Vitro Biological Activity
The biological activity of WY-135 has been characterized through various in vitro assays,

demonstrating its high potency against ALK, ROS1, and clinically relevant crizotinib-resistant

ALK mutants.

Enzymatic Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of WY-135
against wild-type and mutant ALK and ROS1 kinases.

Target Kinase IC50 (nM) Reference

ALK (WT) 1.4

ROS1 (WT) 1.1

ALK L1196M 1.3

ALK G1202R 3.9

Cellular Antiproliferative Activity
WY-135 has shown potent antiproliferative effects in cancer cell lines driven by ALK or ROS1

fusion proteins.
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Cell Line Cancer Type
Driving
Mutation

IC50 (nM) Reference

Karpas299
Anaplastic Large

Cell Lymphoma
NPM-ALK 28

H2228
Non-Small Cell

Lung Cancer
EML4-ALK 164

HCC78
Non-Small Cell

Lung Cancer
SLC34A2-ROS1 42

BaF3 Pro-B Cell Line
EML4-ALK

L1196M
65

BaF3 Pro-B Cell Line
EML4-ALK

G1202R
183

Experimental Protocols
This section outlines the methodologies used in the key in vitro experiments for the

characterization of WY-135, as described in the primary literature.

Kinase Enzyme Assays
The inhibitory activity of WY-135 against ALK and ROS1 kinases was determined using a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate peptide by the target

kinase. Inhibition of the kinase by WY-135 results in a decreased fluorescent signal.

General Protocol:

Recombinant ALK or ROS1 kinase is incubated with varying concentrations of WY-135.

A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin (SA-APC) are added.
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The TR-FRET signal is measured, where excitation of the europium donor leads to

emission from the APC acceptor only when they are in close proximity (i.e., when the

substrate is phosphorylated).

IC50 values are calculated by fitting the dose-response curves.

Cell Proliferation (MTT) Assay
The antiproliferative effects of WY-135 on cancer cell lines were assessed using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with

active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan

crystals.

General Protocol:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with a series of concentrations of WY-135 for a specified period (e.g.,

72 hours).

An MTT solution is added to each well, and the plates are incubated to allow for formazan

crystal formation.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

IC50 values are determined from the dose-response curves.

Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining was used to analyze the effect of WY-135 on

the cell cycle distribution.
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Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence

is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells

in G1, S, and G2/M phases of the cell cycle.

General Protocol:

Cells are treated with WY-135 at various concentrations for a defined time (e.g., 24 hours).

Cells are harvested, washed, and fixed in cold ethanol.

The fixed cells are treated with RNase A to remove RNA and then stained with a PI

solution.

The DNA content of the cells is analyzed by flow cytometry.

The percentage of cells in each phase of the cell cycle is quantified.

Apoptosis Assay
The induction of apoptosis by WY-135 was evaluated using Annexin V-FITC and PI double

staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to

detect early apoptotic cells. PI is used to identify late apoptotic or necrotic cells with

compromised membrane integrity.

General Protocol:

Cells are treated with different concentrations of WY-135 for a specific duration (e.g., 48

hours).

Cells are harvested and washed with a binding buffer.

The cells are then incubated with Annexin V-FITC and PI in the dark.

The stained cells are analyzed by flow cytometry to distinguish between viable, early

apoptotic, late apoptotic, and necrotic cells.
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Caption: General experimental workflow for WY-135 characterization.

Summary and Future Directions
WY-135 is a highly potent dual inhibitor of ALK and ROS1 with significant in vitro activity

against wild-type kinases and clinically important crizotinib-resistant mutants, including the

challenging G1202R mutation. Its mechanism of action involves the inhibition of key oncogenic

signaling pathways, leading to cell cycle arrest and apoptosis in ALK/ROS1-driven cancer cells.

The comprehensive in vitro data presented in this guide underscore the potential of WY-135 as

a promising therapeutic candidate. However, for its advancement in the drug development

pipeline, further studies are imperative. Key future research directions should include:

In vivo efficacy studies: Evaluation of the anti-tumor activity of WY-135 in relevant animal

models (e.g., xenografts of ALK/ROS1-positive tumors).

Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and

excretion (ADME) properties of WY-135 to assess its drug-like characteristics.
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Toxicology and safety assessment: Comprehensive evaluation of the safety profile of WY-
135 in preclinical models.

Resistance mechanisms: Investigation of potential mechanisms of resistance to WY-135 to

inform the development of next-generation inhibitors.

The successful completion of these studies will be crucial in determining the clinical

translatability of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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